6-Ethoxy-1h-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
6-ethoxy-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-10-6-9-7(3-4-12-9)5-8(10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCBZWJMUSDBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C=CNC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Ethoxy-1h-indole-5-carboxylic acid typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
6-Ethoxy-1h-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include various substituted indoles and their derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications :
- Antiviral Activity : Preliminary studies suggest that 6-Ethoxy-1H-indole-5-carboxylic acid may exhibit antiviral properties, making it a candidate for further investigation in antiviral drug development.
- Anti-inflammatory Effects : Research indicates that derivatives of indole, including this compound, may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Indole derivatives are widely studied for their anticancer activities. This compound is being investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in cancer cells .
Agricultural Applications
Indole derivatives have been explored for their roles as plant growth regulators. The potential use of this compound in agriculture could involve:
- Plant Growth Promotion : Compounds like this may enhance growth and yield in certain crops by acting as growth hormones or signaling molecules .
Industrial Applications
The versatility of indole derivatives extends to industrial uses:
- Dyes and Fragrances : this compound can serve as a precursor in the synthesis of dyes and fragrances due to its stable aromatic structure.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of various indole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HCT-116). The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .
Mechanism of Action
The mechanism of action of 6-Ethoxy-1h-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical behavior of indole derivatives is highly sensitive to substituent positions and functional groups. Key analogs include:
Table 1: Structural Comparison of Selected Indole Carboxylic Acid Derivatives
Physicochemical Properties
Melting Points :
Solubility :
- Ethyl esters (e.g., Ethyl 5-methoxyindole-2-carboxylate) are more lipid-soluble than carboxylic acids, favoring cellular uptake .
Biological Activity
6-Ethoxy-1H-indole-5-carboxylic acid is a notable derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
The compound is characterized by the following properties:
- IUPAC Name : this compound
- Molecular Formula : C11H11NO3
- CAS Number : 672293-18-4
Antiviral Properties
Research indicates that indole derivatives, including this compound, exhibit antiviral properties. These compounds can interact with viral proteins, potentially inhibiting their replication. Specific studies have shown that modifications in the indole structure can enhance antiviral efficacy against various viruses.
Anti-inflammatory Effects
Indole derivatives are also studied for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the carboxylic acid group in this compound may contribute to its ability to modulate inflammatory pathways.
Anticancer Potential
The anticancer properties of indoles have been widely investigated. This compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This compound's ability to inhibit tumor growth has been supported by in vitro studies.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to modulation of their activity. For instance, it may act as an inhibitor of certain kinases involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator; involved in cell elongation | Auxin receptor binding |
| Indole-3-carbinol | Anticancer properties; induces apoptosis | Modulation of gene expression |
| 5-Hydroxyindoleacetic acid | Metabolite of serotonin; important biomarker in diagnostics | Involvement in serotonin metabolism |
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that indole derivatives could inhibit viral replication by interfering with viral enzyme activity. The structural modifications in compounds like this compound were linked to enhanced antiviral effects against specific viruses, including influenza and HIV .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of indole derivatives in models of acute inflammation. The compound was shown to reduce edema and levels of pro-inflammatory cytokines .
- Anticancer Studies : In vitro studies on various cancer cell lines revealed that this compound induced significant apoptosis and inhibited cell proliferation. This was associated with the downregulation of anti-apoptotic proteins .
Q & A
Q. How can researchers design an efficient synthetic route for 6-Ethoxy-1H-indole-5-carboxylic acid?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, starting from 6-bromo-1H-indole-5-carboxylic acid, ethoxy groups can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions. Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical to improve yield. Purification methods like column chromatography (e.g., ethyl acetate/hexane systems) and recrystallization are recommended for isolating intermediates . Hudyma et al. (2006) demonstrated similar strategies for indolecarboxylic acid derivatives using palladium catalysts and protecting group chemistry .
Q. What analytical techniques are suitable for characterizing the physicochemical properties of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the ethoxy group and carboxylic acid moiety. Infrared (IR) spectroscopy can identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity and molecular weight validation. Note that some physical properties (e.g., melting point, solubility) may require experimental determination due to limited existing data .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors like elevated temperature (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or LC-MS to identify decomposition products. If data is unavailable, reference stability protocols for structurally similar indole derivatives (e.g., 5-methoxyindole-2-carboxylate esters), which suggest stable storage in inert atmospheres at –20°C .
Advanced Research Questions
Q. How can computational methods predict the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities to target proteins (e.g., enzymes or receptors). Compare results with experimental bioactivity data from analogs (e.g., 6-methoxy or 5-fluoroindole derivatives) to validate predictions. Adjust substituents (e.g., ethoxy vs. methoxy) to optimize steric and electronic effects .
Q. What strategies resolve contradictions in reported biological activities of indolecarboxylic acid derivatives?
- Methodological Answer : Systematically replicate studies under standardized conditions (e.g., cell lines, assay protocols). For example, discrepancies in cytotoxicity data may arise from differences in cell permeability or metabolic stability. Use isotopic labeling (e.g., ¹⁴C) to track compound uptake and metabolism. Cross-reference findings with structural analogs (e.g., 6-chloroindole-3-carboxylic acid) to identify substituent-specific trends .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodological Answer : Screen solvents (e.g., DMSO, ethanol) and anti-solvents (e.g., water) using vapor diffusion or slow evaporation techniques. Adjust pH to deprotonate the carboxylic acid group, enhancing crystallinity. Analyze crystal packing with software like Mercury to identify hydrogen-bonding networks. For challenging cases, co-crystallization with co-formers (e.g., amines) may improve lattice stability .
Q. What in vitro and in vivo models are appropriate for evaluating the toxicological profile of this compound?
- Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) to assess mutagenicity and MTT assays in mammalian cell lines (e.g., HepG2) for acute toxicity. For in vivo studies, use rodent models to measure LD₅₀ and organ-specific effects. Note that existing data for similar compounds (e.g., 5-trifluoromethoxyindole) indicate no carcinogenicity per IARC/NTP guidelines, but compound-specific testing is essential .
Q. How can reaction conditions be tailored to minimize byproducts during the synthesis of this compound?
- Methodological Answer : Optimize reaction stoichiometry (e.g., excess ethoxy reagent) and employ catalysts like Pd(OAc)₂ for coupling reactions. Monitor reaction progress with TLC or in-situ IR. For purification, use preparative HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to isolate the target compound from regioisomers .
Methodological Considerations
- Data Gaps : Physical properties (e.g., solubility, pKa) for this compound are scarce; experimental determination is advised .
- Safety Protocols : Use NIOSH-approved respirators (P95 filters) and chemical-resistant gloves during synthesis to mitigate exposure risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
